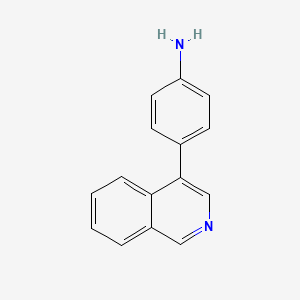

4-(Isoquinolin-4-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-isoquinolin-4-ylaniline |

InChI |

InChI=1S/C15H12N2/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H,16H2 |

InChI Key |

XWAMYTWSGMGLHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isoquinolin 4 Yl Aniline and Its Derivatives

Strategic Retrosynthetic Analysis for the C-C and C-N Linkages

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-(Isoquinolin-4-yl)aniline, the analysis primarily focuses on the two most strategic bond disconnections: the aryl-aryl (C-C) bond between the isoquinoline (B145761) C4 position and the aniline (B41778) C1 position, and the aryl-amine (C-N) bond of the aniline moiety.

Disconnection of the Aryl-Aryl (C-C) Bond: This is the most direct approach. The disconnection of the C4-C1' bond between the two aromatic rings leads to two key synthons: an isoquinolin-4-yl synthon and a 4-aminophenyl synthon. In practice, this translates to two primary synthetic routes based on transition metal-catalyzed cross-coupling reactions:

Route A: Coupling a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) with a 4-aminophenylboronic acid or its ester derivative.

Route B: Coupling a 4-(dihydroxyboryl)isoquinoline with a haloaniline (e.g., 4-bromoaniline).

Disconnection of the Aryl-Amine (C-N) Bond: An alternative strategy involves forming the C-N bond in the final step. This disconnection suggests a precursor such as 4-(4-halophenyl)isoquinoline. The amino group can then be installed via a nucleophilic aromatic substitution or, more commonly, a transition metal-catalyzed amination reaction. This approach is particularly useful for creating a library of derivatives with varied substituents on the nitrogen atom.

These retrosynthetic pathways highlight the central role of cross-coupling reactions, which are capable of forming C-C and C-N bonds with high efficiency and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Aryl and Aryl-Amine Bonds

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forging the key bonds in 4-(Isoquinolin-4-yl)aniline.

Palladium catalysts are preeminent in cross-coupling chemistry due to their versatility and high functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a robust method for forming the central C-C bond of the target molecule. beilstein-journals.orgrsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of 4-(Isoquinolin-4-yl)aniline, this could involve reacting 4-bromoisoquinoline (B23445) with 4-aminophenylboronic acid. The use of potassium organotrifluoroborates as coupling partners has also gained traction due to their stability and ease of handling. nih.gov A variety of palladium catalysts and ligands can be employed to optimize yield and reaction conditions, with systems like Pd(OAc)₂/PPh₃ and those using more advanced biarylphosphine ligands being common. beilstein-journals.orgscienceopen.com Research has demonstrated the successful Suzuki-Miyaura coupling of 3-bromoisoquinoline (B184082) with various aryl boronic acids to produce π-conjugated isoquinoline derivatives. benthamdirect.com Similarly, this method has been applied to unprotected ortho-bromoanilines, showcasing its tolerance for the free amino group. rsc.org

| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoisoquinoline | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | High | benthamdirect.com |

| o-Bromoaniline | Heteroaromatic Boronic Ester | Pd(dba)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good | rsc.org |

| 6-Bromoisoquinoline | Arylboronic Acid | Pd(η²-dba){P(o-tolyl)₃}₂ | - | CH₂Cl₂ | High | beilstein-journals.org |

| o-Iodo-N-(prop-2-ynyl)benzamide | Arylboronic Acid | Pd(OAc)₂ | K₃PO₄ | DMF | Good-High | researchgate.netrsc.org |

The Buchwald-Hartwig amination is the premier method for forming the C-N bond. scienceopen.comsnnu.edu.cn This reaction allows for the coupling of an aryl halide with an amine. In the context of synthesizing derivatives of the target molecule, a 4-(4-bromophenyl)isoquinoline (B1400633) could be coupled with various primary or secondary amines. acs.org The reaction is known for its broad substrate scope, enabling the introduction of simple amino groups (using ammonia (B1221849) equivalents like benzophenone (B1666685) imine) as well as more complex alkyl and aryl amines. thieme-connect.comthieme-connect.com The choice of palladium catalyst, ligand (e.g., BINAP, Xantphos), and base is critical for success, especially when dealing with challenging substrates. acs.orgbeilstein-journals.org

While palladium catalysis is dominant, copper-mediated reactions offer a valuable alternative, particularly for C-N bond formation in what is known as the Ullmann condensation. beilstein-journals.orgrsc.org These reactions are often cost-effective and can be successful where palladium systems fail. The Chan-Lam coupling, a modern variant, uses arylboronic acids as the aryl source to couple with N-nucleophiles under mild, often aerobic, conditions. beilstein-journals.org

Copper catalysis can also facilitate C-C bond formation. For instance, copper(II) triflate has been used to catalyze the arylation of diarylmethanols with arylboronic acids, demonstrating its utility in creating complex aryl structures. beilstein-journals.org In the synthesis of isoquinoline derivatives, copper iodide (CuI) has been employed in multi-component reactions and for α-arylation, showcasing its versatility in building the heterocyclic core and attaching aryl substituents. sioc-journal.cnresearchgate.net

Cycloaddition and Annulation Strategies for Isoquinoline Ring Formation

Instead of starting with a pre-formed isoquinoline, the heterocyclic ring can be constructed during the synthesis, a strategy that allows for great flexibility in introducing substituents.

Rhodium(III)-catalyzed oxidative annulation has emerged as a powerful method for synthesizing isoquinolines. rsc.orgthieme-connect.comthieme-connect.com This approach typically involves the C-H activation of a benzamide (B126) or an aldimine, followed by coupling and cyclization with an alkyne. A copper-based oxidant, such as Cu(OAc)₂, is often used to regenerate the active Rh(III) catalyst. thieme-connect.comthieme-connect.com This method allows for the direct construction of the isoquinoline core from relatively simple precursors. For instance, various picolinamides can be reacted with internal alkynes to afford isoquinolines in good to excellent yields. thieme-connect.comthieme-connect.com Similarly, iodine-promoted oxidative annulation provides another route to fused pyrrolo[2,1-a]isoquinolines. acs.org

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. iau.ir Several MCRs have been developed for the synthesis of isoquinoline derivatives. sioc-journal.cnrsc.orgnih.gov

One notable example is the 1,3-dipolar cycloaddition of an isoquinolinium N-ylide (generated in situ from isoquinoline and a bromoacetophenone) with an alkyne dipolarophile. nih.govmdpi.com This reaction constructs a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, demonstrating the power of cycloaddition in rapidly building complex heterocyclic systems. Other MCRs may involve the copper-mediated reaction of a 2-bromobenzaldehyde, a terminal alkyne, and an amine source to generate 3-substituted isoquinolines under microwave irradiation. sioc-journal.cn These methods are prized for their operational simplicity and atom economy.

| Components | Key Process | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ninhydrin, Proline, Alkynes | [3+2] Cycloaddition | Metal-free, one-pot | Fused Pyrido[1,2-b]isoquinolines | rsc.org |

| Isoquinoline, 2-Bromoacetophenones, Acetylenic Dipolarophiles | 1,3-Dipolar Cycloaddition | 1,2-Epoxypropane (solvent) | Pyrrolo[2,1-a]isoquinolines | nih.gov |

| 2-Bromobenzaldehyde, Terminal Alkynes, tert-Butyl Amine | One-pot Annulation | CuI, Microwave | 3-Substituted Isoquinolines | sioc-journal.cn |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Sequential Spirooxindole formation/C-C bond cleavage/Addition | Benzoic Acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Directed Functionalization and Functional Group Interconversion Pathways

The synthesis of 4-(isoquinolin-4-yl)aniline often relies on strategic functionalization of a pre-formed isoquinoline ring or the construction of the aniline ring from a suitable precursor. These methods involve precise control over chemical reactions to introduce and modify functional groups at specific positions.

Catalytic Hydrogenation of Nitro Precursors

A primary and highly effective method for synthesizing 4-(isoquinolin-4-yl)aniline is through the reduction of a nitro precursor, specifically 4-(4-nitrophenyl)isoquinoline. Catalytic hydrogenation is the most common technique for this transformation due to its high efficiency, selectivity, and generally cleaner reaction profiles compared to stoichiometric reductants. The process involves the reduction of the aromatic nitro group to an amine using hydrogen gas in the presence of a metal catalyst.

The general reaction is: 4-(4-nitrophenyl)isoquinoline + 3 H₂ --[Catalyst]--> 4-(Isoquinolin-4-yl)aniline + 2 H₂O

A variety of catalytic systems have been developed for the reduction of aromatic nitro compounds, many of which are applicable to this specific synthesis. researchgate.netmt.com The choice of catalyst is crucial and can influence reaction conditions, selectivity, and yield. nih.gov

Key Catalytic Systems:

Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reduction. organic-chemistry.org It offers excellent activity under mild conditions, often at room temperature and low hydrogen pressures. rsc.org Its primary advantage is high chemoselectivity, allowing the nitro group to be reduced without affecting other potentially reducible functional groups on the isoquinoline or phenyl rings.

Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts are also highly effective. In some cases, they can show different selectivity profiles compared to palladium. For instance, certain platinum catalysts have been used for the selective hydrogenation of nitro compounds to the corresponding hydroxylamines, which are intermediates in the reduction to anilines. mdpi.com

Raney Nickel (Raney-Ni): This is a cost-effective alternative to precious metal catalysts. However, it often requires higher temperatures and pressures and can sometimes be less chemoselective. nih.gov

Base-Metal Catalysts (Fe, Mn, Co, Cu): Driven by the need for more sustainable chemistry, catalysts based on abundant and less toxic metals have gained attention. nih.govacs.org Iron- and manganese-based catalysts have been developed for the chemoselective hydrogenation of nitroarenes, tolerating a wide array of functional groups. nih.gov Copper nanoparticles have also been successfully employed in transfer hydrogenation processes. acs.org

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent can impact catalyst activity and solubility of the substrate and product. The reduction of nitroarenes is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. mt.commdpi.com Controlling the reaction conditions is important to ensure complete reduction to the aniline and to avoid the accumulation of these potentially unstable intermediates. mt.com

| Catalyst System | Typical Conditions | Key Advantages | Potential Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temp, Ethanol/Methanol | High activity, excellent chemoselectivity, mild conditions. rsc.org | Cost of palladium, potential for catalyst poisoning. |

| Platinum on Carbon (Pt/C) | H₂ (1-10 atm), Room Temp - 50°C, Acetic Acid/Ethanol | High activity, robust. | Can sometimes lead to over-reduction or different selectivity. mdpi.com |

| Raney Nickel | H₂ (10-50 atm), 50-100°C, Ethanol | Cost-effective. nih.gov | Requires harsher conditions, pyrophoric nature, lower chemoselectivity. |

| Manganese Pincer Complex | H₂ (50 bar), 100°C, THF | High chemoselectivity, tolerates various functional groups, uses a base metal. nih.gov | Requires specific ligand synthesis, higher pressure/temperature. |

| Copper Nanoparticles (CuNPs/Celite) | Transfer Hydrogenation (Glycerol as H-donor), 130°C, Flow reactor | Uses a non-precious metal, suitable for continuous flow processes. acs.org | Higher temperatures required, transfer hydrogenation mechanism. |

Halogenation and Subsequent Cross-Coupling Strategies

An alternative and highly versatile route to 4-(isoquinolin-4-yl)aniline involves a two-step sequence: the regioselective halogenation of the isoquinoline core at the C4-position, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the aniline moiety. This pathway offers great flexibility for creating a diverse range of derivatives.

Step 1: Regioselective Halogenation of Isoquinoline

Directing a halogen (Cl, Br, I) to the C4 position of isoquinoline is a critical step. Recent advancements have led to methods that achieve high C4 selectivity. One notable strategy involves a one-pot sequence of dearomatization, electrophilic halogenation, and rearomatization. acs.orgnih.gov This process uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) to temporarily dearomatize the isoquinoline, allowing for selective attack by an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) at the C4 position. An acid-promoted rearomatization step then restores the aromatic system, yielding the 4-haloisoquinoline. acs.orgnih.gov This method avoids the use of transition metals and exhibits good tolerance for other functional groups on the isoquinoline ring. acs.org

Step 2: Cross-Coupling Reactions

With the 4-haloisoquinoline in hand, the aniline group can be installed using well-established cross-coupling methodologies, primarily the Suzuki-Miyaura or Buchwald-Hartwig reactions. thieme-connect.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the 4-haloisoquinoline (typically bromo- or iodo-) with an aminophenylboronic acid or its ester derivative. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate. This approach builds the C-C bond between the isoquinoline and phenyl rings.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction directly couples the 4-haloisoquinoline with aniline or a protected ammonia equivalent. rsc.orgacs.org The reaction requires a palladium or nickel catalyst system, typically employing bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. thieme-connect.comnih.gov This method is highly valued for its broad substrate scope and functional group tolerance. nih.gov A significant challenge in using ammonia directly is its tendency to bind strongly to the palladium catalyst, but specialized ligand systems have been developed to overcome this. nih.gov

| Coupling Reaction | Coupling Partners | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromoisoquinoline + 4-Aminophenylboronic acid | Pd(dppf)Cl₂ | Forms the C-C bond directly. Reliable and well-understood. nih.gov |

| Buchwald-Hartwig Amination | 4-Bromoisoquinoline + Aniline | Pd₂(dba)₃ / XPhos | Forms the C-N bond directly. Offers high functional group tolerance. acs.org |

| Buchwald-Hartwig Amination | 4-Chloroisoquinoline + Aniline | NiBr₂·glyme / Ligand | Allows the use of more economical aryl chlorides. thieme-connect.com |

| Alternative Suzuki Coupling | Isoquinoline-4-boronic acid + 4-Bromoaniline | Pd(PPh₃)₄ | Reverses the roles of the coupling partners, offering synthetic flexibility. |

Chemo- and Regioselective Synthesis Considerations

Achieving the desired 4-(isoquinolin-4-yl)aniline structure requires precise control over both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity: The primary regiochemical challenge lies in the initial functionalization of the isoquinoline ring. The isoquinoline nucleus has several C-H bonds that can potentially react.

Directed Metalation: Another approach to ensure regioselectivity is directed ortho-metalation, although this is more commonly applied to the benzene (B151609) ring of the isoquinoline system.

Chemoselectivity: Chemoselectivity is a critical consideration, particularly when multiple reactive functional groups are present in the precursors.

Nitro Group Reduction: When synthesizing the target compound via catalytic hydrogenation of 4-(4-nitrophenyl)isoquinoline, the key challenge is to reduce the nitro group without affecting the isoquinoline ring. While the isoquinoline core is generally stable to hydrogenation under mild conditions, aggressive conditions (high pressure/temperature) or certain catalysts (like Rhodium) could lead to the reduction of the heterocyclic ring. Catalysts like Pd/C are highly chemoselective for nitro group reduction under mild conditions. rsc.org

Tolerance of Halogens: A significant advantage of modern catalytic systems is their ability to selectively reduce a nitro group in the presence of aryl halides (Cl, Br). rsc.org This allows for a synthetic strategy where, for example, a halogenated 4-(4-nitrophenyl)isoquinoline could be selectively reduced to the corresponding aniline, leaving the halogen intact for subsequent cross-coupling reactions. Amine-functionalized magnetic nanoparticles supporting palladium have shown excellent selectivity in reducing chloronitroarenes to chloroanilines with no dehalogenation reported. rsc.org

Sustainable and Green Chemistry Principles in Isoquinoline-Aniline Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce environmental impact through greener processes. Several principles of green chemistry can be applied to the synthesis of 4-(isoquinolin-4-yl)aniline and its derivatives.

Use of Earth-Abundant Metal Catalysts: While palladium is a highly effective catalyst, it is a precious metal with high cost and low natural abundance. Research has focused on developing catalysts based on more abundant and less toxic first-row transition metals like iron, copper, manganese, and nickel. nih.govthieme-connect.comuni-muenchen.de For instance, well-defined iron- and manganese-based complexes have been successfully used for the transfer hydrogenation of nitroarenes. nih.gov Copper nanoparticles supported on celite have been used for the transfer hydrogenation of nitrobenzenes to anilines in continuous-flow systems, offering a robust and recyclable non-precious metal catalyst. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation is an excellent example of an atom-economical reaction, as the only byproduct is water. nih.gov In contrast, classical reductions using stoichiometric metals like iron or zinc in acid generate significant amounts of metal salt waste. organic-chemistry.org

Safer Solvents and Reaction Conditions: The use of hazardous solvents is a major source of chemical waste. Efforts are being made to replace volatile organic compounds with greener alternatives like water, ethanol, or 2-methyl-tetrahydrofuran (2-MeTHF). rsc.orgresearchgate.net Furthermore, developing reactions that proceed under milder conditions (lower temperatures and pressures) reduces energy consumption.

Catalyst Recovery and Reuse: Heterogeneous catalysts, such as metals supported on carbon, silica, or magnetic nanoparticles, are advantageous as they can be easily separated from the reaction mixture by filtration or magnetic decantation and reused for multiple cycles. rsc.orgresearchgate.netnih.gov This not only reduces cost but also minimizes metal contamination in the final product and waste streams.

Continuous Flow Synthesis: Translating batch processes into continuous-flow systems offers numerous benefits, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. researchgate.net The catalytic hydrogenation of nitro compounds and transfer hydrogenation reactions have been successfully adapted to flow reactors, allowing for safer handling of hydrogen gas and precise control over reaction parameters, often leading to higher yields and purity. acs.orgresearchgate.net

Chemical Functionalization and Derivatization Strategies for 4 Isoquinolin 4 Yl Aniline

Electrophilic Aromatic Substitution on the Phenyl and Isoquinoline (B145761) Moieties

The presence of both a phenyl and an isoquinoline ring system in 4-(isoquinolin-4-yl)aniline offers multiple sites for electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is governed by the electronic properties of the substituent groups on each ring. wvu.edumakingmolecules.com

The aniline (B41778) moiety is a strongly activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. wvu.edu Due to the substitution at the para position, electrophilic attack is anticipated to occur primarily at the positions ortho to the amino group. Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like bromine in acetic acid or N-chlorosuccinimide, respectively. wvu.edu The strong activation by the amino group may even allow for halogenation without a Lewis acid catalyst. wvu.edu

Nitration: Introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid. imperial.ac.uk

Sulfonation: Treatment with fuming sulfuric acid can lead to the corresponding sulfonic acid derivative. makingmolecules.com

The isoquinoline ring is generally less reactive towards electrophilic substitution than the aniline-substituted phenyl ring. imperial.ac.uk Electrophilic attack on the isoquinoline nucleus typically occurs on the benzo portion of the fused ring system.

Table 1: Potential Products of Electrophilic Aromatic Substitution on 4-(Isoquinolin-4-yl)aniline

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂/CH₃COOH | 2-Bromo-4-(isoquinolin-4-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(isoquinolin-4-yl)aniline |

| Sulfonation | H₂SO₄/SO₃ | 2-Amino-5-(isoquinolin-4-yl)benzenesulfonic acid |

Modifications at the Aniline Nitrogen and Isoquinoline Ring Nitrogen

The nitrogen atoms in 4-(isoquinolin-4-yl)aniline—the primary amine of the aniline group and the tertiary amine of the isoquinoline ring—are key sites for functionalization.

The aniline nitrogen, being a primary amine, is nucleophilic and can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, treatment with acetyl chloride would produce N-(4-(isoquinolin-4-yl)phenyl)acetamide. nih.gov

Alkylation: Alkylation can be achieved using alkyl halides, though over-alkylation to secondary and tertiary amines can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

The isoquinoline nitrogen is less nucleophilic than the aniline nitrogen but can be quaternized by reaction with reactive alkyl halides, such as methyl iodide, to form the corresponding isoquinolinium salt.

Table 2: Potential Derivatization at Nitrogen Centers

| Site of Modification | Reaction Type | Reagent(s) | Potential Product |

| Aniline Nitrogen | Acylation | Acetyl chloride, base | N-(4-(isoquinolin-4-yl)phenyl)acetamide |

| Aniline Nitrogen | Diazotization | NaNO₂, HCl (aq) | 4-(Isoquinolin-4-yl)benzenediazonium chloride |

| Isoquinoline Nitrogen | Quaternization | Methyl iodide | 4-(4-Aminophenyl)-2-methylisoquinolin-2-ium iodide |

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to construct more complex polycyclic systems from 4-(isoquinolin-4-yl)aniline. The aniline moiety is a particularly useful handle for such transformations.

One common strategy involves the reaction of the aniline derivative with a bifunctional electrophile. For example, reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, can lead to the formation of a fused quinoline (B57606) ring through a Combes quinoline synthesis or a related cyclization. Similarly, visible-light-driven oxidative annulation reactions between anilines and electron-deficient alkenes have been shown to produce tetrahydroquinoline derivatives. nih.gov

Transition-metal-catalyzed annulation reactions are also powerful tools for building fused heterocyclic frameworks. rsc.org For instance, the reaction of an aniline with an alkyne, mediated by a suitable catalyst, can lead to the formation of a fused indole (B1671886) or quinoline ring system. While specific examples with 4-(isoquinolin-4-yl)aniline are not prevalent in the literature, these established methodologies suggest viable pathways for its further derivatization. mdpi.com

Strategies for Chiral Derivatization and Stereochemical Control

The introduction of chirality into the 4-(isoquinolin-4-yl)aniline framework can be achieved through several strategies. One approach is to use chiral derivatizing agents that react with the aniline nitrogen. For example, reaction with a chiral acyl chloride or a chiral isocyanate would result in a diastereomeric mixture of amides or ureas, respectively, which could potentially be separated by chromatography.

Another strategy involves the use of asymmetric catalysis. For instance, a prochiral center could be introduced into the molecule, and a subsequent enantioselective reaction, such as a catalytic asymmetric hydrogenation or an asymmetric allylic alkylation, could be used to set the stereochemistry. nih.gov While these methods are general, their application to 4-(isoquinolin-4-yl)aniline would require the prior introduction of suitable functional groups to enable the desired transformation.

The development of chiral ligands and catalysts for asymmetric synthesis is a rapidly growing field, and many of these methods could be adapted for the stereocontrolled derivatization of complex molecules like 4-(isoquinolin-4-yl)aniline. mdpi-res.com

Derivatization for Enhanced Analytical Profiling and Detection

Chemical derivatization is a widely used technique in analytical chemistry to improve the detectability, separation, or stability of a compound. numberanalytics.com For 4-(isoquinolin-4-yl)aniline, derivatization can be employed to enhance its analytical characteristics for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net

The primary amino group of the aniline moiety is the most common site for such derivatization. Reagents that introduce a fluorophore, such as dansyl chloride or fluorescamine, can be used to significantly increase the sensitivity of fluorescence detection in HPLC. libretexts.org

For mass spectrometry, derivatization can improve ionization efficiency and provide more structural information through characteristic fragmentation patterns. numberanalytics.comacs.org Reagents that introduce a permanently charged group, such as Girard's reagents which react with carbonyls, can enhance detection in electrospray ionization mass spectrometry (ESI-MS). nih.gov While 4-(isoquinolin-4-yl)aniline lacks a carbonyl, this illustrates the principle of introducing easily ionizable moieties. Derivatization of the amine with reagents that provide a distinct isotopic signature can also be useful for quantitative analysis. nih.gov

Computational and Theoretical Investigations of 4 Isoquinolin 4 Yl Aniline

Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for 4-(isoquinolin-4-yl)aniline using DFT or other quantum chemical methods were found. Such an analysis would typically provide insights into the molecule's reactivity and electronic properties.

Conformational Analysis and Isomerism

There is a lack of published research on the conformational analysis or potential isomerism of 4-(isoquinolin-4-yl)aniline. A computational study would typically explore the rotational barriers between the isoquinoline (B145761) and aniline (B41778) rings to identify the most stable conformers.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulation studies for 4-(isoquinolin-4-yl)aniline were identified. These simulations would be instrumental in understanding the dynamic behavior and conformational flexibility of the molecule over time.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Information regarding the theoretical elucidation of reaction mechanisms and the associated transition states involving 4-(isoquinolin-4-yl)aniline is not available in the surveyed literature.

Structure-Property Relationship Studies (excluding biological properties)

No computational studies focusing on the non-biological structure-property relationships of 4-(isoquinolin-4-yl)aniline were found.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

There is no available research that specifically analyzes the intermolecular interactions of 4-(isoquinolin-4-yl)aniline through methods like hydrogen bond analysis or Hirshfeld surface analysis. These analyses would clarify how the molecules pack in a solid state and the nature of the non-covalent interactions that govern its structure.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like 4-(isoquinolin-4-yl)aniline. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's electronic structure and predict its nuclear magnetic resonance (NMR) spectra, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Visible). These theoretical predictions are invaluable for interpreting experimental data, assigning spectral peaks, and gaining deeper insight into the molecule's geometry and electronic environment.

A common approach involves optimizing the molecular geometry of 4-(isoquinolin-4-yl)aniline using a functional like B3LYP with a basis set such as 6-31G(d,p). scielo.org.zamdpi.com This process determines the most stable three-dimensional arrangement of the atoms. Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. oatext.com These predictions are crucial for assigning specific vibrational modes, such as the stretching and bending of C-H, N-H, and C-N bonds within the aniline and isoquinoline moieties. researchgate.net Often, the calculated frequencies are scaled by a factor to better match experimental values, accounting for approximations in the theoretical model. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. scielo.org.za This allows for the interpretation of the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(Isoquinolin-4-yl)aniline using the GIAO method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline-NH₂ | 4.5 - 5.5 | - |

| Aniline-C1 | - | 145 - 150 |

| Aniline-C2, C6 | 6.7 - 6.9 | 115 - 120 |

| Aniline-C3, C5 | 7.2 - 7.4 | 128 - 132 |

| Aniline-C4 | - | 125 - 130 |

| Isoquinoline-H1 | 9.0 - 9.2 | - |

| Isoquinoline-H3 | 8.3 - 8.5 | - |

| Isoquinoline-C1 | - | 150 - 155 |

| Isoquinoline-C3 | - | 140 - 145 |

| Isoquinoline-C4 | - | 120 - 125 |

| Isoquinoline-C4a | - | 135 - 140 |

| Isoquinoline-C5 | 7.8 - 8.0 | 125 - 130 |

| Isoquinoline-C6 | 7.5 - 7.7 | 120 - 125 |

| Isoquinoline-C7 | 7.6 - 7.8 | 125 - 130 |

| Isoquinoline-C8 | 8.0 - 8.2 | 130 - 135 |

| Isoquinoline-C8a | - | 128 - 133 |

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for 4-(Isoquinolin-4-yl)aniline.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Aniline) | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Isoquinoline) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

Table 3: Hypothetical Predicted UV-Vis Absorption Data for 4-(Isoquinolin-4-yl)aniline using TD-DFT.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π -> π | 250 - 280 | > 0.1 |

| n -> π | 320 - 350 | < 0.1 |

These tables illustrate the type of detailed information that can be obtained from computational studies, providing a fundamental understanding of the spectroscopic characteristics of 4-(isoquinolin-4-yl)aniline.

Applications of 4 Isoquinolin 4 Yl Aniline in Catalysis and Advanced Chemical Systems

As Ligands in Transition Metal Catalysis

The nitrogen atoms in 4-(Isoquinolin-4-yl)aniline are potential coordination sites for transition metals, making the compound and its derivatives attractive as ligands in catalysis. The aniline (B41778) nitrogen and the isoquinoline (B145761) nitrogen can act as a bidentate chelate, forming stable complexes with metal centers that can catalyze a variety of organic transformations.

While the direct application of 4-(Isoquinolin-4-yl)aniline as a ligand in asymmetric hydrogenation is not extensively documented, the broader class of isoquinoline- and aniline-based ligands is well-established in this field. Chiral diamines and aminophosphines derived from tetrahydroisoquinoline have been shown to form effective chiral metal complexes for asymmetric hydrogenation and transfer hydrogenation processes. nih.gov For instance, iridium complexes bearing chiral ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol (B83816) have been successfully used in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. mdpi.com

Research has demonstrated that rhodium and iridium catalysts are highly effective in the asymmetric hydrogenation of various substrates, including olefins and imines. nih.govnih.gov The combination of a transition metal with a chiral ligand, often containing phosphorus and nitrogen atoms, is crucial for achieving high enantioselectivity. nih.govnih.gov Specifically, the hydrogenation of isoquinolines is a key method for producing chiral tetrahydroisoquinolines (THIQs), which are important structural motifs in natural products and pharmaceuticals. mdpi.comrsc.org The development of catalysts for the enantioselective hydrogenation of substituted isoquinolines often involves iridium complexes with chiral bisphosphine ligands. rsc.org Given this context, chiral derivatives of 4-(Isoquinolin-4-yl)aniline could potentially serve as effective ligands in such transformations, although specific studies are needed to explore this possibility.

The synthesis of 4-(Isoquinolin-4-yl)aniline and its derivatives often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, the Suzuki coupling of 6-bromo-4-chloroquinoline (B1276899) with isoquinolin-4-ylboronic acid is a reported method for creating a C-C bond between quinoline (B57606) and isoquinoline cores. tandfonline.com Similarly, palladium-catalyzed Suzuki reactions are used to synthesize various aryltetrahydroisoquinolines from bromo-substituted precursors. researchgate.net

While often a product of cross-coupling, the potential of 4-(Isoquinolin-4-yl)aniline to act as a ligand in these reactions is also recognized. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination, with the ligand playing a crucial role in stabilizing the metal center and facilitating these steps. nih.gov Anilines and related amines are frequently used as substrates in C-N cross-coupling reactions. uni-regensburg.de Copper-catalyzed systems, often used for N-arylation, have been employed with isoquinolinone and aniline substrates. nih.gov The dual nitrogen sites in 4-(Isoquinolin-4-yl)aniline could allow it to function as a ligand in nickel- or cobalt-catalyzed cross-coupling reactions, which are increasingly studied alternatives to palladium. uni-muenchen.de

| Reaction Type | Catalyst/Metal | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | 6-bromo-4-chloroquinoline, isoquinolin-4-ylboronic acid | Synthesis of a quinolin-isoquinoline compound. | tandfonline.com |

| Suzuki-Miyaura Coupling | Palladium | 8-bromotetrahydroisoquinolin-4-one, (het)arylboronic acids | Synthesis of 8-aryltetrahydroisoquinolines. | researchgate.net |

| Chan-Lam Amination | Cu(BF4)2/Activated Carbon | Anilines, isoquinolin-1(2H)-one, aryl boronic acids | N-arylation of aniline and isoquinolinone substrates. | nih.gov |

| Meerwein Arylation | Copper(II) salts | Aryldiazonium salts, substituted alkenes | Early example of copper-catalyzed C-C bond formation. | uni-muenchen.de |

Role in Organocatalysis and Acid-Base Catalysis

There is limited specific research detailing the use of 4-(Isoquinolin-4-yl)aniline as an organocatalyst. However, its structure contains moieties that are common in organocatalysis. The aniline portion is a weak base and a good hydrogen-bond donor, while the isoquinoline nitrogen is a Lewis basic site. Aniline and its derivatives have been used as nucleophiles in organocatalytic enantioselective alkylation reactions, particularly in Friedel-Crafts type additions to α,β-unsaturated aldehydes, often catalyzed by chiral secondary amines. princeton.edu

The development of organocatalytic methods for synthesizing complex molecules often relies on activating substrates through the formation of iminium ions or enamines. princeton.edu While 4-(Isoquinolin-4-yl)aniline itself is not reported as a primary catalyst, it could act as a substrate or a basic additive in such reactions. The field of organocatalysis is vast, with many catalysts based on scaffolds like cinchona alkaloids (which contain a quinoline unit) or chiral phosphoric acids, but the direct application of the title compound remains an area for future investigation.

Coordination Chemistry Studies and Metal Complex Formation

The coordination chemistry of 4-(Isoquinolin-4-yl)aniline is predicated on its ability to act as a ligand through its two nitrogen donor atoms. This dual functionality allows it to form a variety of metal complexes. researchgate.net It can act as a monodentate ligand, coordinating through either the aniline nitrogen or the more basic isoquinoline nitrogen, or as a bidentate ligand, chelating to a metal center to form a stable ring structure.

Studies on analogous systems, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, demonstrate the flexibility of such ligands in forming discrete mononuclear complexes, dimers, and coordination polymers with metals like copper, cobalt, and manganese. rsc.org Schiff bases derived from quinoline and aniline derivatives are also well-known for forming stable, often octahedral, complexes with various bivalent metal ions including Co(II), Ni(II), Cu(II), and Zn(II). bendola.com The geometry and properties of these complexes are influenced by the metal ion and the specific structure of the ligand. The formation of such complexes is confirmed through techniques like IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography. impactfactor.org Given these precedents, 4-(Isoquinolin-4-yl)aniline is expected to form a rich variety of coordination compounds with diverse structural and electronic properties.

| Ligand Type | Metal Ions | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| N,N,4-tris(pyridin-2-ylmethyl)aniline | Cu, Co, Mn | Flexible, Multimodal | Discrete complexes, dimers, 1D polymers | rsc.org |

| Schiff base from 8-aminoquinoline | Co, Ni, Cu, Zn, Pd | Bidentate | Octahedral or square planar complexes | bendola.com |

| N1, N4-bis(4-chlorophenyl)succinamide | Mn, Co, Ni, Cu, Hg, Cd | Bidentate (via amide N) | Octahedral complexes | impactfactor.org |

| Chiral diamine from tetrahydroisoquinoline | Transition metals | Chelating | Chiral metal complexes for catalysis | nih.gov |

Development as Chemical Probes and Selective Chemosensors (excluding biological imaging)

The fluorescent properties of the isoquinoline scaffold make 4-(Isoquinolin-4-yl)aniline a promising candidate for the development of chemical sensors. Fluorescent chemosensors operate by changing their optical properties (e.g., fluorescence intensity or color) upon binding to a specific analyte. The mechanism often involves processes like photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence of a fluorophore. researchgate.net

Derivatives of isoquinoline and aniline are frequently incorporated into chemosensor design. For instance, benzo[de]isoquinoline-1,3-dione systems have been functionalized with amino groups to create sensors for anions. researchgate.net Similarly, aniline-based structures are used in sensors for various species, including hydrogen sulfide. researchgate.net The aniline moiety in 4-(Isoquinolin-4-yl)aniline can serve as a recognition site, which upon binding an analyte (like a metal ion or a small molecule), could alter the electronic properties of the entire molecule and thus modulate the fluorescence of the isoquinoline unit. This makes it a structurally ideal platform for designing "turn-on" or "turn-off" fluorescent probes for environmental or industrial monitoring. rsc.org

Research on 4 Isoquinolin 4 Yl Aniline in Advanced Materials Science

Development as Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

Although 4-(isoquinolin-4-yl)aniline has not been prominently featured as a primary component in published OLED research, its molecular architecture is relevant to the design of optoelectronic materials. Isoquinoline-based materials are known to possess properties suitable for optoelectronics, such as high photoluminescence quantum yields. numberanalytics.com The development of isoquinoline (B145761) derivatives as emitters and charge-transport materials in OLEDs is an active area of investigation. numberanalytics.com For instance, doped systems using isoquinoline derivatives have been shown to exhibit tunable phosphorescence and fluorescence, which are critical for creating efficient light-emitting devices. nih.gov

The aniline (B41778) portion of the molecule is also significant. Aniline derivatives and other aromatic amines are foundational structures for many hole-transporting materials (HTMs) used in OLEDs. chinesechemsoc.orgnih.gov These materials are selected for their ability to facilitate the smooth transport of charge carriers, a crucial factor for device performance. nih.gov The combination of an electron-rich aniline group with the isoquinoline scaffold suggests that 4-(isoquinolin-4-yl)aniline could serve as a versatile building block for synthesizing novel host materials, hole-transporting materials, or even emissive dopants for OLED applications. chinesechemsoc.orgresearchgate.net

Integration into Polymer Systems and Functional Coatings

Specific examples of the integration of 4-(isoquinolin-4-yl)aniline into polymer systems are not readily found in current research. However, the compound’s structure offers clear potential for its use as a monomer or functional additive in advanced polymers and coatings. The primary amine group on the aniline ring is a reactive site that can participate in polymerization reactions to form high-performance polymers like polyamides and polyimides. google.comnih.gov

The incorporation of rigid, aromatic structures such as isoquinoline into a polymer backbone is a known strategy to enhance the thermal stability and mechanical properties of the resulting material. acs.org Quinoline-based polymers, for example, are known for being fully aromatic and possessing high softening and decomposition temperatures. acs.org Therefore, integrating 4-(isoquinolin-4-yl)aniline into a polymer chain could yield materials with improved heat resistance and specific optoelectronic functions, making them suitable for demanding applications in aerospace or electronics. google.com

Table 1: Functional Moieties of 4-(Isoquinolin-4-yl)aniline and Their Potential Roles in Advanced Materials

| Functional Moiety | Potential Role in Materials Science | Relevant Material Class |

|---|---|---|

| Isoquinoline Ring | Provides structural rigidity, thermal stability, and photoluminescent properties. numberanalytics.comacs.org | OLEDs, High-Performance Polymers, MOFs |

| Aniline Moiety | Acts as a reactive site for polymerization (amine group). google.com Serves as a hole-transporting unit. chinesechemsoc.org | Polymers, OLEDs |

| Nitrogen Heteroatoms | Function as coordination sites for metal ions. mdpi.comalfa-chemistry.com | Metal-Organic Frameworks (MOFs) |

| Aromatic System | Contributes to π-π stacking interactions and charge transport capabilities. mdpi.com | Organic Electronics, MOFs, Polymers |

Role as Linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The molecular structure of 4-(isoquinolin-4-yl)aniline makes it an excellent theoretical candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In MOF synthesis, the nitrogen atoms of the isoquinoline ring and the aniline amine group can serve as coordination sites (or ligands) that bind to metal ions or clusters, forming a porous, crystalline network. mdpi.comalfa-chemistry.com The combination of d-block metal ions with N-donor ligands like isoquinolines is a recognized method for creating crystalline metal-organic structures with adjustable emission properties. mdpi.com The use of mixed linkers, often one anionic and one neutral N-donor, provides great flexibility in tuning the surface area, pore size, and chemical environment of MOFs. researchgate.net

For COFs, which are built entirely from organic molecules connected by covalent bonds, the primary amine of the aniline moiety is a key reactive handle. It can undergo condensation reactions with other monomers, such as aldehydes, to form stable imine linkages, a common bonding motif in COF chemistry. The defined geometry and rigidity of the 4-(isoquinolin-4-yl)aniline linker would help in the formation of a predictable and ordered porous structure. researchgate.net The inclusion of multiple functionalities, such as amine and pyridine (B92270) groups, within a single framework can create heterogeneous pore environments with tailored properties for applications like gas storage or catalysis. acs.org

Design of Functional Materials with Tunable Properties

A key area in materials science is the design of functional materials where properties can be precisely tuned. rsc.orgrsc.org 4-(Isoquinolin-4-yl)aniline is a promising scaffold for this purpose due to its multiple sites for chemical modification. google.com By strategically adding different functional groups to the isoquinoline or aniline rings, it is possible to alter the molecule's electronic and photophysical characteristics. nih.govrsc.org

For example, attaching electron-donating or electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, allows for the tuning of properties such as the color of emitted light in fluorescent materials. nih.govrsc.org Research on other isoquinoline derivatives has shown that their solid-state fluorescence can be tuned to cover the entire visible light spectrum through chemical modification. rsc.org This approach of "alkoxy engineering" on isoquinoline derivatives has been used to control fluorescence and phosphorescence intensities in doped materials. nih.gov The ability to systematically modify the structure of 4-(isoquinolin-4-yl)aniline provides a rational design strategy for creating new materials with tailored optical, electronic, or sensing capabilities for specific applications.

Table 2: Theoretical Approaches to Tuning Material Properties of 4-(Isoquinolin-4-yl)aniline Derivatives

| Property to be Tuned | Theoretical Approach | Potential Application |

|---|---|---|

| Emission Color (Fluorescence) | Substitution with electron-donating/withdrawing groups on aromatic rings. rsc.orgrsc.org | OLEDs, Solid-State Lighting, Sensors |

| Charge Carrier Mobility | Modifying the aromatic core to enhance π-orbital overlap. | Organic Field-Effect Transistors (OFETs) |

| Thermal Stability | Incorporation into a rigid polymer backbone. acs.org | High-Performance Plastics, Coatings |

| Porosity and Surface Chemistry | Use as a functionalized linker in MOFs/COFs. researchgate.netacs.org | Gas Separation, Catalysis, Sensing |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-(Isoquinolin-4-yl)aniline in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Isoquinolin-4-yl)aniline is expected to show distinct signals for the protons on both the isoquinoline (B145761) and aniline (B41778) rings. The protons on the isoquinoline moiety, particularly those adjacent to the nitrogen atom, would appear at a lower field (higher ppm) due to the deshielding effect of the heteroatom. The protons of the aniline ring would also exhibit characteristic splitting patterns. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 4-(Isoquinolin-4-yl)aniline, 15 distinct carbon signals are expected, assuming free rotation around the C-C bond linking the two ring systems. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the amino group. Carbons directly attached to the nitrogen in the isoquinoline ring and the carbon bearing the amino group in the aniline ring would have characteristic chemical shifts. kpi.uachemicalbook.comresearchgate.net The aromatic carbons generally resonate in the range of 110–155 ppm. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Isoquinolin-4-yl)aniline Predicted values are based on the analysis of similar isoquinoline and aniline structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Isoquinoline Ring | |||

| C1/H1 | ~9.0-9.4 (s) | ~152-154 | Deshielded by adjacent nitrogen. |

| C3/H3 | ~8.4-8.6 (s) | ~142-144 | Deshielded by adjacent nitrogen. |

| C5/H5 | ~8.0-8.2 (d) | ~128-130 | Part of the benzene (B151609) portion. |

| C6/H6 | ~7.6-7.8 (t) | ~126-128 | |

| C7/H7 | ~7.7-7.9 (t) | ~127-129 | |

| C8/H8 | ~8.1-8.3 (d) | ~130-132 | |

| C4 | - | ~134-136 | Quaternary carbon, point of attachment. |

| C4a | - | ~128-130 | Quaternary bridgehead carbon. |

| C8a | - | ~135-137 | Quaternary bridgehead carbon. |

| Aniline Ring | |||

| C1' | - | ~146-148 | Carbon attached to the amino group. |

| C2'/C6', H2'/H6' | ~7.2-7.4 (d) | ~129-131 | Protons ortho to the isoquinoline group. |

| C3'/C5', H3'/H5' | ~6.7-6.9 (d) | ~114-116 | Protons meta to the isoquinoline group. |

| C4' | - | ~125-127 | Quaternary carbon, point of attachment. |

| NH₂ | ~3.5-4.5 (br s) | - | Chemical shift is solvent dependent. |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For 4-(Isoquinolin-4-yl)aniline, COSY spectra would show correlations between adjacent protons within the isoquinoline's benzene ring (H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the aniline ring (H-2' with H-3' and H-5' with H-6'). researchgate.net This helps to piece together the individual spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It is used to definitively assign the carbon signals for all protonated carbons in the molecule by linking the known proton assignments from the ¹H and COSY spectra to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. sdsu.edu This technique provides the key information needed to connect the different fragments of the molecule. For 4-(Isoquinolin-4-yl)aniline, the most critical correlations would be between the protons on one ring and the carbons on the other, confirming the C4-C4' linkage. For instance, correlations between H-3/H-5 of the isoquinoline ring and the quaternary carbon C4' of the aniline ring would be expected. clockss.org

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |

| H-3 (Isoquinoline) | C4, C4a, C1' | 2, 2, 4 | Confirms position of H-3 relative to the linkage. |

| H-5 (Isoquinoline) | C4, C4a, C6, C8a | 2, 2, 2, 3 | Confirms position of H-5 relative to the linkage. |

| H-2'/H-6' (Aniline) | C4', C4, C3'/C5' | 2, 3, 2 | Confirms the C4-C4' linkage from the aniline side. |

| H-3'/H-5' (Aniline) | C1', C4', C2'/C6' | 2, 2, 2 | Establishes connectivity within the aniline ring. |

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound with high precision. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, which typically generates the protonated molecular ion [M+H]⁺. rsc.org

For 4-(Isoquinolin-4-yl)aniline (Molecular Formula: C₁₅H₁₂N₂), the expected monoisotopic mass of the neutral molecule is 220.1000 Da. HRMS analysis would measure the mass-to-charge ratio (m/z) of the protonated molecule [C₁₅H₁₃N₂]⁺. A close agreement between the experimentally found m/z value and the calculated value provides unequivocal confirmation of the compound's elemental composition. rsc.orgamazonaws.com

Table 3: HRMS Data for 4-(Isoquinolin-4-yl)aniline

| Ion | Elemental Formula | Calculated m/z | Expected Found m/z |

| [M+H]⁺ | C₁₅H₁₃N₂⁺ | 221.1073 | ~221.1073 ± 0.0005 |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For 4-(Isoquinolin-4-yl)aniline, this technique would confirm the connectivity and planarity of the aromatic rings.

Table 4: Potential Crystallographic Data for 4-(Isoquinolin-4-yl)aniline

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Dihedral Angle (Isoquinoline-Aniline) | The angle between the two aromatic ring planes. |

| Hydrogen Bonding Interactions | Details of N-H···N or other hydrogen bonds. |

| π-π Stacking Interactions | Distances and geometry of aromatic ring stacking. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

For 4-(Isoquinolin-4-yl)aniline, the IR spectrum would show characteristic absorption bands. The N-H stretching of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). wpmucdn.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz The region from 1400-1650 cm⁻¹ would be complex, containing absorptions from C=C and C=N stretching vibrations within the fused aromatic ring systems. amazonaws.comresearchgate.net C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range. Raman spectroscopy would be a complementary technique, particularly for the symmetric vibrations of the aromatic rings.

Table 5: Characteristic IR Absorption Bands for 4-(Isoquinolin-4-yl)aniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C and C=N Ring Stretching | 1400 - 1650 | Strong-Medium |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 4-(Isoquinolin-4-yl)aniline, encompassing both aromatic rings, is expected to result in strong absorption in the UV region. The spectrum would likely display multiple bands corresponding to π→π* transitions. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent polarity.

Many extended aromatic systems containing amino groups, including quinoline (B57606) and isoquinoline derivatives, are known to be fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, 4-(Isoquinolin-4-yl)aniline may exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the fluorescence lifetime could also be determined to fully characterize its photophysical properties. researchgate.net

Table 6: Expected Photophysical Properties of 4-(Isoquinolin-4-yl)aniline

| Property | Expected Characteristics |

| UV-Vis Absorption (λₘₐₓ) | Expected in the range of 250-380 nm, corresponding to π→π* transitions. |

| Molar Absorptivity (ε) | High values, characteristic of extended π systems. |

| Fluorescence Emission (λₑₘ) | Emission at a longer wavelength than λₘₐₓ. |

| Stokes Shift | The difference in nanometers between λₘₐₓ and λₑₘ. |

| Quantum Yield (ΦF) | Variable, indicates the efficiency of light emission. |

Chromatographic Techniques for Purity Assessment and Analysis (e.g., HPLC, GC-MS, LC-MS)

The purity and analysis of 4-(Isoquinolin-4-yl)aniline, a compound featuring both an aniline and an isoquinoline moiety, can be meticulously assessed using a suite of modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating the compound from impurities and for its quantification. While specific validated methods for 4-(Isoquinolin-4-yl)aniline are not extensively detailed in publicly available literature, established protocols for aromatic amines, anilines, and isoquinoline alkaloids provide a strong basis for method development.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile and thermally stable compounds like 4-(Isoquinolin-4-yl)aniline. Separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for subsequent mass spectrometry detection. rsc.orgnih.gov UV detection is commonly employed, leveraging the chromophoric nature of the aromatic and isoquinoline ring systems.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. researchgate.net Direct analysis of aromatic amines like 4-(Isoquinolin-4-yl)aniline by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape and column adsorption. agilent.com Therefore, a derivatization step to increase volatility and thermal stability is often necessary before GC-MS analysis. agilent.com This technique offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns, which is invaluable for impurity identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of compounds like 4-(Isoquinolin-4-yl)aniline in complex matrices. rsc.org It generally does not require derivatization, as ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can effectively ionize the molecule directly from the liquid phase. nih.gov LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity, allowing for trace-level quantification and confident identification of the parent compound and any related impurities. rsc.orgmdpi.com

The following interactive table summarizes typical starting conditions for the chromatographic analysis of compounds structurally related to 4-(Isoquinolin-4-yl)aniline.

Interactive Data Table: Illustrative Chromatographic Conditions for Aromatic Amines and Isoquinolines

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Typical Application Notes |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | UV-Vis or Diode Array Detector (DAD) | Suitable for purity assessment and quantification of the main component and non-volatile impurities. The acidic modifier helps to protonate the basic nitrogen atoms, leading to better peak shapes. |

| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer (MS) | Ideal for identifying and quantifying volatile impurities. A prior derivatization step (e.g., acylation or silylation) is often required for polar aromatic amines to improve chromatographic performance. agilent.com |

| LC-MS/MS | Reversed-Phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 5 µm) | Acetonitrile/Water with Ammonium Formate buffer | Triple Quadrupole (QqQ) or Orbitrap MS | Offers high sensitivity and selectivity for trace analysis and impurity profiling without the need for derivatization. rsc.orgmdpi.com ESI in positive ion mode is typically effective for this class of compounds. |

Advanced Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis and detection. For a compound like 4-(Isoquinolin-4-yl)aniline, which possesses a primary aromatic amine group, derivatization can be employed to enhance detection sensitivity (especially for fluorescence or electron capture detection), improve chromatographic peak shape, and increase volatility for GC analysis.

Derivatization for GC-MS Analysis: The primary amine of the aniline moiety and the potentially active nitrogen on the isoquinoline ring can be targeted for derivatization to reduce polarity and increase volatility.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable, volatile amide derivatives. These derivatives are highly responsive to electron capture detectors (ECD) and provide characteristic mass spectra.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the primary amine, replacing the active hydrogen with a less polar trimethylsilyl (B98337) (TMS) group.

Derivatization for Enhanced HPLC Detection: While UV detection is generally suitable for 4-(Isoquinolin-4-yl)aniline, derivatization can be used to introduce a fluorophore, enabling highly sensitive fluorescence detection (FLD). This is particularly useful for trace analysis.

Fluorescent Labeling: The primary amine group is an excellent target for fluorescent tagging reagents. Reagents like dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), or coumarin-based sulfonyl chlorides react with the amine under mild conditions to yield highly fluorescent derivatives. nih.govtandfonline.com For example, coumarin-6-sulfonyl chloride reacts with anilines to form intensely fluorescent sulfonamides, allowing for detection at very low concentrations. researchgate.nettandfonline.com Other advanced reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) have also been developed for this purpose, offering stable derivatives and excellent quantitative precision. researchgate.net This pre-column derivatization strategy can significantly lower the limits of detection compared to standard UV analysis. nih.gov

The following interactive table outlines common derivatization strategies applicable to the primary amine group in 4-(Isoquinolin-4-yl)aniline.

Interactive Data Table: Derivatization Strategies for Aromatic Amines

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Primary Amine | GC-MS | Forms stable, volatile derivatives with good chromatographic properties and high ECD response. | gcms.cz |

| 4-Carbethoxyhexafluorobutyryl chloride | Primary Amine | GC-MS | Creates a derivative with a strong molecular ion, aiding in positive identification by mass spectrometry. | nih.gov |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | HPLC-FLD | Introduces a highly fluorescent dansyl group, enabling sensitive detection at low concentrations. | nih.gov |

| Coumarin-6-sulfonyl chloride | Primary Amine | HPLC-FLD | Reacts under mild conditions to yield derivatives with strong fluorescence, suitable for trace analysis in complex matrices. | researchgate.nettandfonline.com |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Primary Amine | HPLC-FLD | Provides stable derivatives, improved peak shapes, and excellent quantitative precision. | researchgate.net |

Future Research Directions and Emerging Challenges

Exploration of Unconventional and Novel Synthetic Pathways

The synthesis of biaryl compounds like 4-(isoquinolin-4-yl)aniline has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions. However, future research is pivoting towards more innovative and sustainable methods that offer improved efficiency, atom economy, and novel reactivity.

Photocatalysis and Metal-Free Couplings: A significant emerging trend is the use of visible-light photocatalysis to forge C-C bonds. nih.govacs.orgrsc.org These methods can generate radical intermediates under mild conditions, potentially enabling the coupling of isoquinoline (B145761) and aniline (B41778) precursors without the need for pre-functionalized starting materials, thus shortening synthetic routes. researchgate.net Furthermore, entirely metal-free biaryl coupling strategies are gaining traction. Techniques like "photosplicing," which uses UV light to couple aromatic rings via a traceless sulfur-linker, and transition-metal-free aryne cascade reactions, offer pathways that circumvent challenges associated with heavy metal contamination in final products. nih.govscientificupdate.com Applying these methods to the synthesis of 4-(isoquinolin-4-yl)aniline could provide significant advantages in pharmaceutical contexts.

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) represents another frontier. rasayanjournal.co.innih.gov This technique can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. rasayanjournal.co.in Exploring microwave-assisted protocols for the construction of the 4-(isoquinolin-4-yl)aniline backbone could lead to more rapid and energy-efficient production, facilitating faster library synthesis for screening purposes.

| Synthetic Approach | Potential Advantages for 4-(Isoquinolin-4-yl)aniline | Key Challenges |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, avoids precious metals. nih.gov | Substrate scope, quantum yields, scalability. |

| Metal-Free Biaryl Coupling | Avoids heavy metal contamination, potentially lower cost. scientificupdate.com | Limited substrate scope, requirement for specific precursors. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency. rasayanjournal.co.in | Specialized equipment, potential for pressure buildup, scalability. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | High initial setup cost, potential for clogging. |

Development of Advanced Functionalization Strategies for Molecular Complexity

To unlock the full potential of the 4-(isoquinolin-4-yl)aniline scaffold, the development of advanced and regioselective functionalization techniques is crucial. These strategies aim to decorate the core structure with diverse chemical groups to modulate its physicochemical and biological properties.

C-H Activation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the attachment of new functional groups without the need for pre-installed handles like halides. acs.org For 4-(isoquinolin-4-yl)aniline, this opens up avenues for late-stage diversification. Research into transition-metal-catalyzed C-H activation could enable the selective functionalization of specific positions on either the isoquinoline or aniline rings. researchgate.netnih.gov For instance, the nitrogen atom in the isoquinoline ring can act as a directing group to guide functionalization to adjacent carbon atoms, while the amino group on the aniline ring can direct modifications to its ortho positions. researchgate.netnih.gov This allows for the creation of novel analogues with enhanced complexity and tailored properties.

Distal and Regiodivergent Functionalization: A significant challenge lies in achieving functionalization at positions distal to the directing groups. nih.gov Future research will likely focus on developing catalytic systems that can override the innate reactivity of the molecule to achieve selective C-H functionalization at more remote sites, such as the C5-C8 positions of the isoquinoline ring. Furthermore, developing "regiodivergent" methods, where the choice of catalyst or ligand can steer the functionalization to different positions on the scaffold from the same starting material, would be a powerful tool for building molecular diversity.

Synergistic Integration of Computational Design and Experimental Synthesis

The convergence of computational chemistry and experimental synthesis provides a powerful paradigm for accelerating the discovery of new molecules with desired functions. tandfonline.com This synergy is particularly valuable for a scaffold like 4-(isoquinolin-4-yl)aniline, where the potential chemical space of derivatives is vast.

In Silico Screening and Molecular Docking: Computational tools can be used to design and pre-screen virtual libraries of 4-(isoquinolin-4-yl)aniline derivatives for specific biological targets. mdpi.commdpi.com Techniques like molecular docking can predict how different derivatives will bind to the active site of a protein, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity and efficacy. jetir.orgresearchgate.net This approach has been successfully used for other isoquinoline-based compounds to identify potential inhibitors for enzymes involved in cancer and viral diseases. mdpi.commdpi.com

Predictive Modeling for Properties: Beyond biological activity, computational methods like Density Functional Theory (DFT) can predict key molecular properties. researchgate.net These include electronic properties (HOMO/LUMO energies), which are relevant for applications in materials science, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), which are critical for drug development. mdpi.com By predicting these properties before synthesis, researchers can focus experimental efforts on candidates that not only have high activity but also possess favorable drug-like or material-like characteristics.

Discovery of Novel Chemical Applications and Methodologies

The unique electronic and structural features of 4-(isoquinolin-4-yl)aniline suggest its potential in a range of applications beyond its presumed role as a pharmaceutical intermediate.

Materials Science: Isoquinoline derivatives are known to possess interesting photophysical properties, and some have been investigated as organic fluorophores. nih.govresearchgate.net The extended π-system of 4-(isoquinolin-4-yl)aniline makes it a candidate for the development of novel fluorescent probes, sensors, or components of organic light-emitting diodes (OLEDs). Future research could explore the synthesis of derivatives with tailored absorption and emission spectra by adding electron-donating or -withdrawing groups.

Catalysis: The nitrogen atoms in the structure could serve as coordination sites for metal ions. This opens the possibility of using 4-(isoquinolin-4-yl)aniline as a ligand in organometallic catalysis. mdpi.com The biaryl backbone provides a rigid and tunable framework, which could be advantageous for developing catalysts for asymmetric synthesis or other challenging transformations.

Pharmacology: While the aniline and isoquinoline motifs are individually present in many bioactive molecules, their combination in 4-(isoquinolin-4-yl)aniline presents a unique scaffold. nih.govnih.gov Its structural similarity to other biaryl compounds and N-heterocycles suggests potential applications as an anticancer, antimicrobial, or antiviral agent. researchgate.net A systematic exploration of its biological activities is a key area for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products